molecular formula C12H19N5 B11747426 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11747426
M. Wt: 233.31 g/mol
InChI Key: AOLXCGBBNBCMJH-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its dual pyrazole rings, which are substituted with ethyl and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl hydrazine with 4-methyl-1H-pyrazole-3-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation with ethyl bromide, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, or substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The molecular pathways involved often include signal transduction pathways, such as the p53-mediated apoptosis pathway .

Comparison with Similar Compounds

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-16-9-10(3)12(15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9H,4-5,8H2,1-3H3,(H,13,15)

InChI Key

AOLXCGBBNBCMJH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=NN2CC)C

Origin of Product

United States

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